

Spectroscopic Analysis of 4-Fluoro-N-pentylaniline: A Technical Overview

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Compound of Interest

Compound Name: 4-Fluoro-N-pentylaniline

Cat. No.: B15264154

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Disclaimer: Experimental spectral data for **4-Fluoro-N-pentylaniline** is not readily available in public spectral databases. The data presented in this document is predicted based on the analysis of structurally similar compounds, including 4-fluoroaniline and N-pentylaniline. These predictions are intended to provide an expected spectral profile for researchers and scientists.

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Fluoro-N-pentylaniline**. It also outlines general experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-Fluoro-N-pentylaniline**. These predictions are derived from the known spectral characteristics of analogous compounds.

Table 1: Predicted ^1H NMR Data for **4-Fluoro-N-pentylaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.8 - 7.0	Multiplet	2H	Ar-H (ortho to F)
~ 6.5 - 6.7	Multiplet	2H	Ar-H (ortho to NH)
~ 3.5 - 4.5	Broad Singlet	1H	N-H
~ 3.1	Triplet	2H	N-CH ₂ -
~ 1.6	Multiplet	2H	N-CH ₂ -CH ₂ -
~ 1.3	Multiplet	4H	-(CH ₂) ₂ -CH ₃
~ 0.9	Triplet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for **4-Fluoro-N-pentylaniline**

Chemical Shift (δ) ppm	Assignment
~ 156 (d, ¹ JCF \approx 235 Hz)	Ar-C-F
~ 144	Ar-C-N
~ 115 (d, ² JCF \approx 22 Hz)	Ar-C (ortho to F)
~ 114 (d, ³ JCF \approx 7 Hz)	Ar-C (ortho to N)
~ 44	N-CH ₂ -
~ 29	N-CH ₂ -CH ₂ -
~ 29	-CH ₂ -CH ₂ -CH ₃
~ 22	-CH ₂ -CH ₃
~ 14	-CH ₃

Table 3: Predicted IR Absorption Data for **4-Fluoro-N-pentylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400	Medium, Sharp	N-H Stretch
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Strong	Aliphatic C-H Stretch
~ 1610, 1510	Strong	Aromatic C=C Stretch
~ 1320	Medium	C-N Stretch
~ 1220	Strong	C-F Stretch
~ 820	Strong	p-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data for **4-Fluoro-N-pentylaniline**

m/z	Relative Intensity	Assignment
181	High	[M] ⁺ (Molecular Ion)
124	High	[M - C ₄ H ₉] ⁺
111	Medium	[M - C ₅ H ₁₀] ⁺
95	Medium	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are general methodologies for the acquisition of spectral data for a small organic molecule like **4-Fluoro-N-pentylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.^[1]

- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger sample amount (20-50 mg) and longer acquisition times are often necessary.^[1] A proton-decoupled experiment is standard, with a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **4-Fluoro-N-pentylaniline**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.^[2]
- **Data Acquisition:** Place the salt plates in the sample holder of an FTIR spectrometer.^{[3][4]} Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .^[5] A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

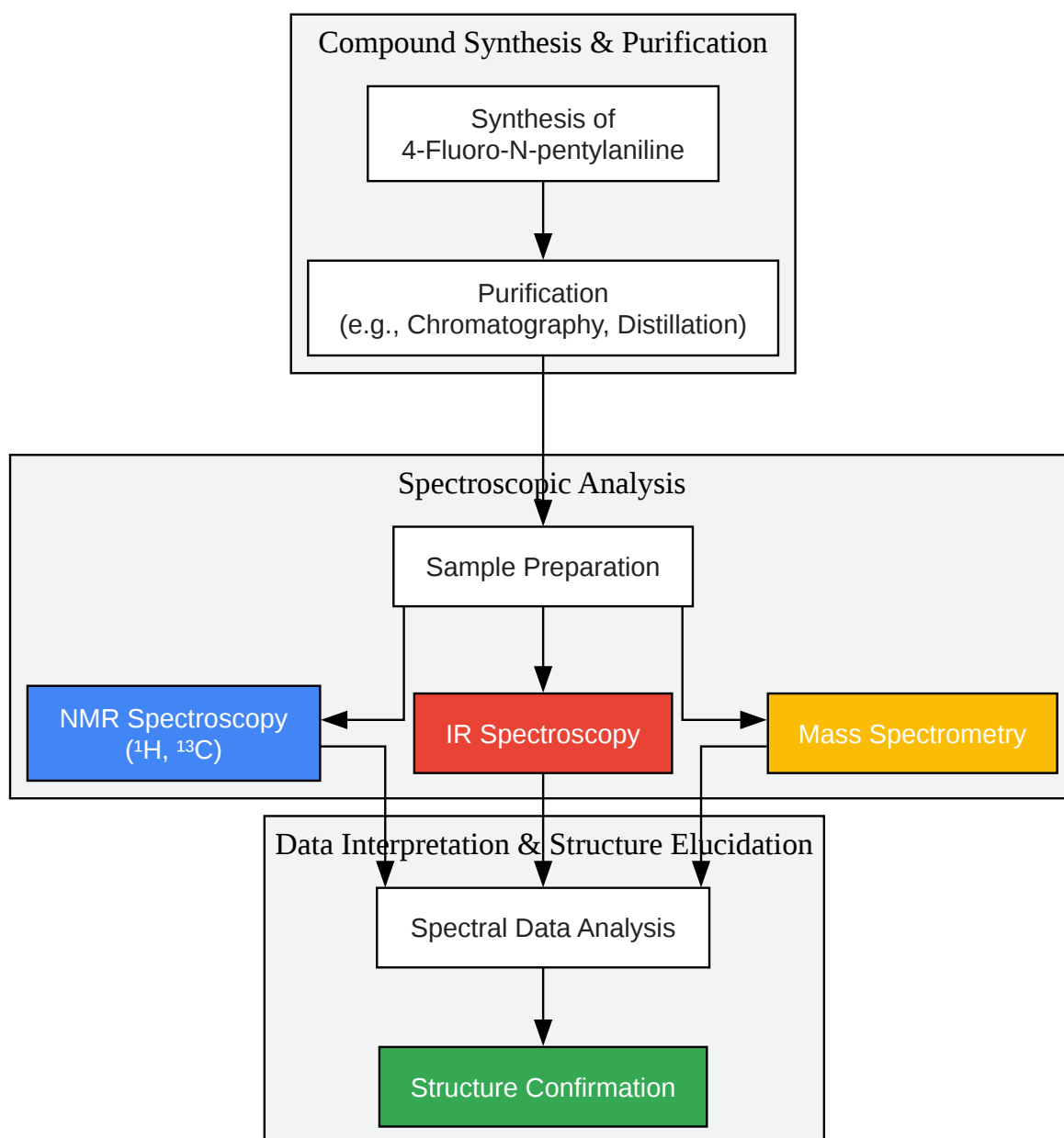
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Common introduction methods for small molecules include direct infusion via a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).^{[6][7]}
- **Ionization:** Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and provides fragmentation patterns useful for structural elucidation.^{[8][9]} Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the intact molecular ion.^{[7][10]}
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).^[8]

- Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Fluoro-N-pentylaniline**.

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